amine dihydrochloride CAS No. 1049786-08-4](/img/structure/B2360440.png)
[2-(2-Methyl-1H-indol-3-yl)ethyl](pyridin-2-ylmethyl)amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .
Synthesis Analysis
The synthesis of indole derivatives has attracted increasing attention in recent years due to their significant role in cell biology . They are important types of molecules and natural products . The investigation of novel methods of synthesis have attracted the attention of the chemical community .Molecular Structure Analysis
The molecular formula of the compound is C17H14N3O2Cl . The structure of the synthesized compound was assigned on the basis of elemental analysis, IR, 1H-NMR, mass spectral and X-ray data .Chemical Reactions Analysis
Mechanistic studies revealed that compound 7d induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase and inhibited polymerization of tubulin via a consistent way with colchicine . Therefore, 7d is a potential agent for the further development of tubulin polymerization inhibitors .Physical And Chemical Properties Analysis
The compound has a yield of 89%, and a melting point of 211–213°C . The FT-IR (ν max/ cm −1): 3061 (Ar-H str), 1538 (Ar-C str), 3369 (NH-str), 1646 (NH-bend), 1705 (C=O-str), 689 (Cl); 1H- NMR (500 MHz, CDCl3, δ ppm): δ 4.69 (s, 2H, CH2 -H), δ 6.68 (d, 2H, J = 10.3 Hz, CH-H), δ 7.27 (s, 4H, Ar-H), δ 7.50 (d, 2H, J = 12.4 Hz, Ar-H) δ 7.88 (d, 2H, J = 14.1 Hz, Ar-H), δ 8.25 (s, 1H, NH-H), δ 9.10 (s, 1H, NOH-H); ESI-MS (m/z, %): 327 (57) [M + ], 329 (21) [M + +2], 267 (37), 201 (45), 159 (26), 115 (100), 77 (37), 39 (26); anal. calcd for C 17 H 14 N 3 O 2 Cl (327), predicted: C, 62.30; H, 4.31; N, 12.82% .科学的研究の応用
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A virus, with one compound demonstrating an IC50 value of 7.53 μmol/L and a high selectivity index against Coxsackie B4 virus . This suggests that our compound of interest could potentially be synthesized and evaluated for its efficacy against various RNA and DNA viruses.
Anti-inflammatory and Analgesic Properties
Indole derivatives are also known for their anti-inflammatory and analgesic activities. They have been evaluated in vivo for these properties, showing promise as therapeutic agents . The structural features of indole derivatives can be optimized to enhance their interaction with biological targets involved in inflammation and pain pathways.
Anticancer Applications
The anticancer potential of indole derivatives is a significant area of research. Some synthesized compounds have been tested in vitro for their antiproliferative activities against various cancer cell lines, including HeLa, MCF-7, and HT-29, demonstrating effective activities . The compound “2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride” could be explored for its potential to inhibit tumor cell growth.
Antimicrobial Effects
Indole derivatives possess antimicrobial properties, making them valuable in the development of new antibiotics. Their ability to target and disrupt microbial cell processes can be harnessed to combat resistant strains of bacteria and other pathogens .
Antidiabetic Activity
Research has indicated that indole derivatives can play a role in managing diabetes. Their interaction with biological systems involved in glucose metabolism could lead to the development of novel antidiabetic drugs .
Antimalarial Properties
The fight against malaria has led to the exploration of indole derivatives as potential antimalarial agents. Their pharmacological activity against the parasites that cause malaria could be a breakthrough in treating this life-threatening disease .
Neuroprotective Effects
Indole derivatives have been studied for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Their ability to modulate neurotransmitter systems and protect neural cells from damage is a promising avenue for research .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone involved in the regulation of plant growth. By studying the effects of indole derivatives on plant physiology, new compounds can be developed to enhance crop yield and stress resistance .
将来の方向性
The compound has shown potential for further development of tubulin polymerization inhibitors . Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests a promising future direction in the development of new drugs.
特性
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3.2ClH/c1-13-15(16-7-2-3-8-17(16)20-13)9-11-18-12-14-6-4-5-10-19-14;;/h2-8,10,18,20H,9,11-12H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGDTQXARVAGJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=CC=N3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


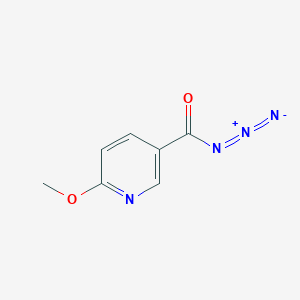
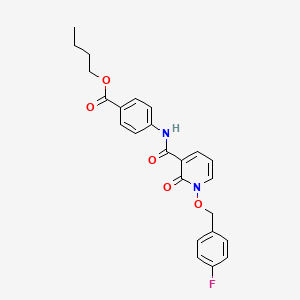
![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2360360.png)

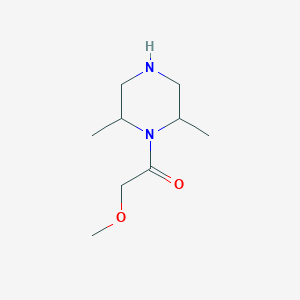
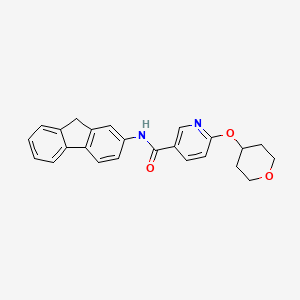
![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2360368.png)
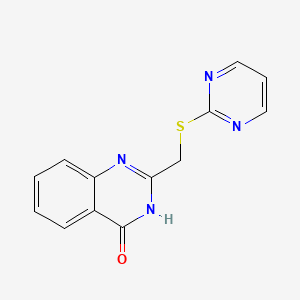
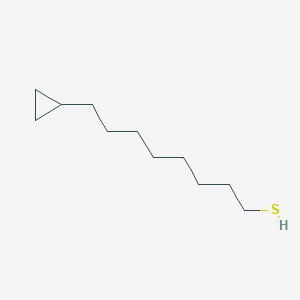
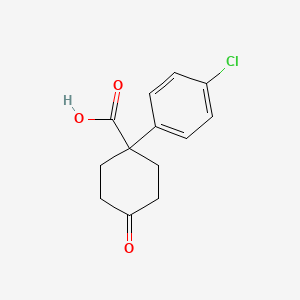
![6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2360374.png)

![N-(3-fluorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2360380.png)